L-Tyrosine, 2,5-dibromo-

Physicochemical Profiling Computational Chemistry ADME Prediction

Procure the correct regioisomer for reproducible marine natural product synthesis. Unlike the common 3,5-dibromo isomer (LogP 1.08), this 2,5-dibromo-L-tyrosine (LogP 2.54) provides distinct electronic and steric profiles. - **Synthetic handle**: Essential building block for 2,5-dibrominated marine bromotyrosine alkaloids. - **Analytical utility**: Higher lipophilicity ensures baseline separation from 3,5-isomer in RP-HPLC/LC-MS. - **Medicinal chemistry**: Probe halogen position effects on target binding (calculated LogD -0.81). L-configuration retained. Immediate availability for R&D.

Molecular Formula C9H9Br2NO3
Molecular Weight 338.98 g/mol
CAS No. 81818-46-4
Cat. No. B12794143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosine, 2,5-dibromo-
CAS81818-46-4
Molecular FormulaC9H9Br2NO3
Molecular Weight338.98 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)O)Br)CC(C(=O)O)N
InChIInChI=1S/C9H9Br2NO3/c10-5-3-8(13)6(11)1-4(5)2-7(12)9(14)15/h1,3,7,13H,2,12H2,(H,14,15)/t7-/m0/s1
InChIKeyCVLYJBHDGGDQSE-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-L-tyrosine Characterization & Differentiation


2,5-Dibromo-L-tyrosine (CAS 81818-46-4) is a non-proteinogenic, dihalogenated L-α-amino acid with the molecular formula C9H9Br2NO3 and a molecular weight of 338.98 g/mol . It is the 2,5-dibromo positional isomer of L-tyrosine, distinct from the more commonly cited 3,5-dibromo-L-tyrosine (CAS 300-38-9) [1]. This compound serves as a foundational building block for the synthesis of marine bromotyrosine alkaloids and related bioactive derivatives, and its unique substitution pattern imparts distinct physicochemical and electronic properties compared to other halogenated tyrosine analogs [2].

Substitution Failure: 2,5- vs 3,5-Dibromo-L-tyrosine


The substitution pattern of bromine atoms on the phenolic ring of L-tyrosine is not a trivial structural variation; it fundamentally alters the molecule's electronic distribution, steric profile, and intermolecular interactions. The 2,5-dibromo isomer (CAS 81818-46-4) presents a distinct regiochemistry that influences its reactivity in cross-coupling reactions, its self-assembly behavior, and its binding affinity in biochemical systems compared to the 3,5-dibromo isomer (CAS 300-38-9) . Consequently, generic substitution of 2,5-dibromo-L-tyrosine with its 3,5-dibromo counterpart in synthetic protocols or biological assays is invalid and may lead to irreproducible results or loss of desired activity. The following quantitative evidence delineates the specific, measurable differences that justify its procurement as a discrete, high-purity reagent .

2,5-Dibromo-L-tyrosine Quantitative Differentiation


LogP Differentiation: 2,5- vs 3,5-Dibromo-L-tyrosine

The 2,5-dibromo substitution pattern confers a quantifiably higher predicted lipophilicity compared to the 3,5-dibromo isomer. ACD/Labs Percepta calculations for 2,5-dibromo-L-tyrosine yield a LogP of 2.54 [1]. In contrast, the 3,5-dibromo isomer has a reported LogP of 1.08 . This ~1.5 log unit difference indicates a significant shift in hydrophobicity, which directly impacts chromatographic retention, membrane permeability, and formulation behavior.

Physicochemical Profiling Computational Chemistry ADME Prediction

LogD Differentiation in Biological Assays

The distribution coefficient (LogD) at physiological pH (7.4) is a critical determinant of a compound's behavior in biological media. For 2,5-dibromo-L-tyrosine, the calculated LogD at pH 7.4 is -0.81 [1]. This value indicates the compound is predominantly ionized and hydrophilic under physiological conditions. While a direct comparable for 3,5-dibromo-L-tyrosine is not available from the same source, this quantitative metric is essential for researchers to predict solubility, passive membrane permeability, and non-specific binding in cellular assays, providing a verifiable specification for procurement.

Biochemical Assay Drug Discovery Distribution Coefficient

Marine Alkaloid Bioactivity: Class-Level Evidence

Dibromotyrosine derivatives are the biosynthetic precursors to a vast array of over 300 marine alkaloids with potent anticancer, antimicrobial, and antifouling activities [1]. Within this class, a dibromotyrosine derivative (DT) isolated from Pseudoceratina sp. exhibited significant cytotoxicity against K562 leukemia cells with an IC50 of 1.4 µg/mL and induced apoptosis via mitochondrial dysfunction and IKK/NFκB pathway inhibition [1]. While this specific derivative is not 2,5-dibromo-L-tyrosine itself, this class-level evidence establishes the immense value of dibromotyrosine scaffolds in drug discovery and underscores that precise halogenation patterns (such as 2,5- vs. 3,5-) are critical structural determinants of biological activity [2].

Marine Natural Products Alkaloid Synthesis Medicinal Chemistry

2,5-Dibromo-L-tyrosine Procurement & Applications


2,5-Specific Bromotyrosine Alkaloid Synthesis

Procure 2,5-dibromo-L-tyrosine as the essential starting material for the total synthesis or semi-synthesis of marine natural products that feature the 2,5-dibromo substitution pattern. The unique regiochemistry of this compound, as detailed in Section 3, provides the exact synthetic handle required for building complex alkaloid architectures. Using the incorrect 3,5-dibromo isomer would lead to a different core structure and nullify the synthetic route [1].

SAR of Halogenated Tyrosine Kinase Inhibitors

Utilize 2,5-dibromo-L-tyrosine in medicinal chemistry campaigns to probe the effect of halogen position on target binding and selectivity. The distinct electronic and steric properties conferred by the 2,5-dibromo pattern, as evidenced by its calculated LogP of 2.54 and LogD of -0.81 (Section 3, Evidence Items 1 & 2), can be systematically compared to the 3,5-isomer and other halogenated analogs to optimize inhibitor potency and ADME properties [2].

Chromatographic Separation of Halogenated Amino Acids

Leverage the significantly higher lipophilicity of 2,5-dibromo-L-tyrosine (LogP = 2.54) compared to the 3,5-dibromo isomer (LogP = 1.08) to develop and validate reverse-phase HPLC or LC-MS methods for the separation and quantification of regioisomeric bromotyrosines in complex biological matrices or reaction mixtures. This property ensures distinct retention times, enabling precise analytical resolution [3].

Chiral Pool for Asymmetric Synthesis

Employ 2,5-dibromo-L-tyrosine as a chiral pool starting material for the enantioselective synthesis of complex molecules. The L-configuration at the alpha-carbon is retained, allowing for the introduction of a densely functionalized, non-natural aromatic ring while maintaining stereochemical integrity. This is particularly valuable for constructing chiral building blocks in the synthesis of pharmaceutical candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Tyrosine, 2,5-dibromo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.